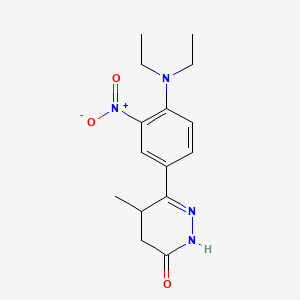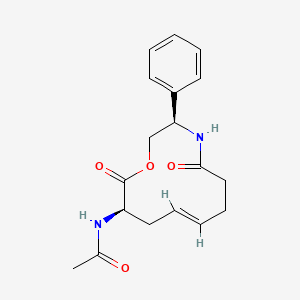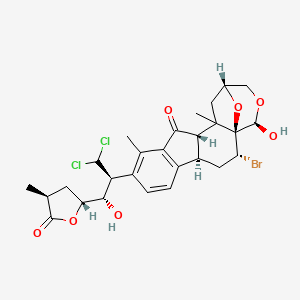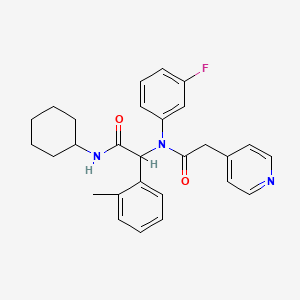
Dnmdp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dnmdp involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Formation of the Pyridazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Nitration: Introduction of the nitro group at the 3-position of the phenyl ring.
Alkylation: Addition of the diethylamino group at the 4-position of the phenyl ring.
Methylation: Introduction of the methyl group at the 5-position of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dnmdp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Aplicaciones Científicas De Investigación
Dnmdp has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying complex formation and protein-protein interactions.
Biology: It is used to investigate the role of PDE3A and SLFN12 in cellular processes.
Medicine: this compound has shown promise as a potential therapeutic agent for cancer treatment due to its ability to induce selective cancer cell death.
Industry: The compound is used in the development of new cancer therapies and as a tool for drug discovery.
Mecanismo De Acción
Dnmdp exerts its effects by inducing the formation of a complex between PDE3A and SLFN12. This complex formation is stabilized by interactions between the C-terminal alpha helix of SLFN12 and residues near the active site of PDE3A. The binding of this compound increases the RNase activity of SLFN12, which is required for the cytotoxic response. This mechanism leads to the selective killing of cancer cells that express elevated levels of both PDE3A and SLFN12 .
Comparación Con Compuestos Similares
Similar Compounds
Anagrelide: A known PDE3A inhibitor used for the treatment of thrombocytosis.
Nauclefine: A natural alkaloid that also induces complex formation between PDE3A and SLFN12.
17-β-Estradiol (E2): A hormone that can induce apoptosis through the PDE3A-SLFN12 pathway.
Uniqueness of Dnmdp
This compound is unique in its high potency and selectivity for inducing cancer cell death through the PDE3A-SLFN12 complex formation. Unlike other similar compounds, this compound has been shown to form a more stable complex, leading to a more pronounced cytotoxic effect .
Propiedades
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[(4S,5R)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-[(E)-prop-1-enyl]-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylbenzamide](/img/structure/B10754827.png)

![(4R)-3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B10754842.png)
![N-[6-(2-amino-4-fluoroanilino)-6-oxohexyl]-4-methylbenzamide](/img/structure/B10754857.png)
![N-[(2S,3S)-2-[[[(cyclohexylamino)-oxomethyl]-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methyl-3-indolyl)acetamide](/img/structure/B10754858.png)
![7-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754867.png)
![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-8-prop-1-enyl-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylbenzamide](/img/structure/B10754868.png)

![1-[[(4S,5R)-8-(2-cyclopentylethynyl)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754882.png)
![N-[2-[[cyclohexylcarbamoyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B10754896.png)
![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-[[methyl(naphthalen-1-ylcarbamoyl)amino]methyl]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]pyridine-4-carboxamide](/img/structure/B10754907.png)
![1-(3-methoxyphenyl)-3-methyl-N-(1-pyridin-4-ylethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754913.png)

![1-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B10754920.png)
